![molecular formula C14H18N4O2 B2484940 (E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide CAS No. 2035004-73-8](/img/structure/B2484940.png)
(E)-3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide
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Description
This compound is part of a class of chemicals that incorporate furan and acrylamide functionalities. These molecules have been the subject of research due to their interesting chemical and physical properties, and their potential applications in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of related furan-acrylamide compounds involves green chemistry approaches, including microwave-assisted synthesis and the use of fungi for ene-reduction, producing compounds with enantioselective configurations. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide has been achieved using marine and terrestrial-derived fungi, showcasing the potential for bio-based synthesis methods (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed through crystallography and theoretical studies. For instance, the crystal structure determination of related compounds reveals significant features such as intermolecular hydrogen bonding and π-π stacking, contributing to our understanding of their stability and reactivity (Lee et al., 2009).
Chemical Reactions and Properties
Furan-acrylamide derivatives participate in various chemical reactions, including cyclization and borylation, influenced by their unique electronic and structural properties. Such reactions are pivotal for the synthesis of complex organic molecules and materials (Kuticheva et al., 2015).
Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-3-(furan-2-yl)acrylamide derivatives have been used in green organic chemistry synthesis. A study demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing filamentous marine and terrestrial-derived fungi for ene-reduction. This process yielded compounds with a CN-bearing stereogenic center, showcasing the potential of (E)-3-(furan-2-yl)acrylamide in environmentally friendly organic synthesis (Jimenez et al., 2019).
Crystal Structure Analysis
The compound and its derivatives have been analyzed for their crystal structures. One study focused on the crystal structures of related N-tosylacrylamide compounds, revealing the conformational characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Cheng et al., 2016).
Cytotoxicity in Cancer Research
In cancer research, derivatives of (E)-3-(furan-2-yl)acrylamide have been synthesized and tested for cytotoxic potency against various cancer cell lines. These compounds showed promising results as potential therapeutic agents due to their broad-spectrum cytotoxicity (Tarleton et al., 2013).
Antimicrobial and Pharmacological Properties
Compounds related to (E)-3-(furan-2-yl)acrylamide have been explored for their antimicrobial properties. One study synthesized derivatives with significant activity against a range of microbes, indicating the potential of these compounds in developing new antimicrobial agents (Sokmen et al., 2014).
Anxiolytic Activity in Neuropharmacology
In neuropharmacology, certain derivatives of (E)-3-(furan-2-yl)acrylamide have shown anxiolytic-like activity in animal models, suggesting their potential use in treating anxiety disorders (Targowska-Duda et al., 2019).
Novel Chemical Compounds for Virus Inhibition
There's research indicating the potential of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide in suppressing the enzymatic activities of viruses like SARS coronavirus, opening avenues for antiviral drug development (Lee et al., 2017).
Macroporous Silica Modification
In materials science, the modification of macroporous silica with derivatives of (E)-3-(furan-2-yl)acrylamide has been explored, indicating the potential for creating new chiral stationary phases for chromatographic applications (Tian et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNDZIEBACGMJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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